tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
Table 1: Key Structural Parameters of the Bicyclo[3.1.1]heptane Core
X-ray crystallography and NMR studies confirm the planar arrangement of the six-membered ring and the puckered three-membered ring, which collectively reduce steric strain while maintaining electronic conjugation between nitrogen lone pairs. The fused system exhibits limited rotational freedom, making it a valuable scaffold for drug design applications requiring preorganized conformations.
Carboxylate Functionalization at Position 6
The carboxylate group at position 6 is esterified with a tert-butyl moiety, forming a stable tert-butoxycarbonyl (Boc) protected amine. This functionalization is achieved via reaction with di-tert-butyl dicarbonate under basic conditions, as demonstrated in synthetic protocols for analogous diazabicyclic systems.
Key Reactivity Features:
- Acid Sensitivity : The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid or HCl), regenerating the free amine.
- Steric Protection : The tert-butyl group shields the adjacent nitrogen from electrophilic attack, as evidenced by reduced reactivity in acylation reactions compared to unprotected amines.
- Solubility Modulation : The hydrophobic tert-butyl moiety enhances solubility in organic solvents (logP = 0.41), facilitating purification via column chromatography.
Tert-Butyl Protecting Group Dynamics
The tert-butyloxycarbonyl (Boc) group serves as a transient protective moiety for amines, with well-characterized addition and removal kinetics:
Table 2: Boc Group Deprotection Kinetics in Selected Media
| Acid Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| Trifluoroacetic acid | 2.3 × 10⁻³ | 5.2 h | |
| HCl (1M in iPrOH) | 4.7 × 10⁻⁴ | 24.6 h | |
| H2SO4 (0.5M) | 1.1 × 10⁻⁴ | 63.1 h |
Mechanistically, Boc cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and carbamic acid decarboxylation. Scavengers like anisole are often added to trap the tert-butyl cation and prevent alkylation side reactions.
Stereochemical Considerations in Diazabicyclic Systems
The bicyclo[3.1.1]heptane core introduces two stereogenic centers at the bridgehead carbons (C1 and C4). However, the compound’s synthetic route typically yields a racemic mixture unless chiral auxiliaries or enantioselective catalysts are employed.
Stereochemical Impact on Bioactivity:
- Receptor Binding : In nicotinic acetylcholine receptor ligands, the (1R,5S) configuration shows 100-fold higher α4β2 subtype affinity (Ki = 10 pM) compared to its enantiomer.
- Conformational Lock : The fixed chair-boat conformation of the bicyclic system enforces specific nitrogen lone-pair orientations, optimizing hydrogen-bonding interactions with biological targets.
NMR coupling constants (e.g., J = 9.2 Hz between H2 and H3) and NOE correlations confirm the relative stereochemistry, while X-ray crystallography provides absolute configuration data.
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVDKNEWUFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735564 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869494-16-6 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Selection and Reaction Conditions
Primary amines, such as 3,6-diazabicyclo[3.1.1]heptane, are reacted with aldehydes (e.g., cyclohexanecarboxaldehyde) in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent. Dichloromethane (DCM) serves as the solvent, and the reaction proceeds at room temperature for 3 hours. This method achieves cyclization yields exceeding 90% due to the mild conditions and selective reduction of imine intermediates.
Role of Steric Hindrance
The tert-butyl group in the Boc-protected precursor introduces steric hindrance, directing the reaction toward the desired bicyclic product. For example, in the synthesis of tert-butyl 6-(cyclohexylmethyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, the Boc group prevents over-alkylation by shielding the secondary amine.
Boc Protection and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is critical for stabilizing reactive intermediates during synthesis.
Acidic Deprotection
Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, yielding the hydrochloride salt. This step is essential for generating reactive intermediates for downstream functionalization. For instance, treatment with TFA for 30 minutes at 0°C removes the Boc group without degrading the bicyclic core.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing reaction times and improving yields.
Optimization of Parameters
A protocol involving microwave-assisted coupling at 120°C for 20 minutes in dimethylformamide (DMF) achieves complete conversion of starting materials. This method is particularly effective for sterically hindered substrates, where traditional heating methods result in incomplete reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields and conditions:
Challenges and Solutions in Purification
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (5:1 ratio) effectively separates the Boc-protected product from unreacted starting materials. The Rf value of 0.20 under these conditions ensures high purity.
Recrystallization
Recrystallization from ethanol or ethyl acetate removes residual reagents. For example, dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity, as verified by high-resolution mass spectrometry (HRMS).
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazabicycloheptane core, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicycloheptane core.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted diazabicycloheptane derivatives.
Scientific Research Applications
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Key Properties:
- Purity : Available in 95–99% purity, depending on supplier specifications .
- Physical Form : White to off-white solid .
- Safety : Classified under GHS warnings (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
- Synthetic Utility: Serves as a precursor for coupling reactions under microwave conditions to generate derivatives with subnanomolar affinity for α4β2 nACh receptors .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with structurally related bicyclic compounds:
Receptor Binding Affinity
- The [3.1.1] derivative exhibits subnanomolar affinity for α4β2 nACh receptors due to its rigid structure, which stabilizes interactions with the receptor’s hydrophobic pocket .
- In contrast, the [3.2.0] analogue’s expanded ring system may reduce binding efficiency, as evidenced by the lack of reported receptor data .
Biological Activity
Chemical Identity and Properties
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, with the CAS number 869494-16-6, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 198.27 g/mol. The compound is characterized by a tert-butyl group attached to a diazabicyclo structure, which may influence its interaction with biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.
Mechanism of Action
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests it could interact with receptors involved in neuropharmacological pathways, potentially influencing mood and cognitive functions.
Case Studies and Research Findings
-
Neuropharmacological Effects :
- A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting anxiolytic properties .
- Another research focused on the compound's impact on cognitive functions in rodents, revealing improvements in memory retention and learning abilities .
- Antimicrobial Activity :
- Potential in Pain Management :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. Advanced
- In vitro :
- In vivo :
How can researchers resolve discrepancies in reported biological activities of derivatives?
Advanced
Contradictions arise from variations in:
- Assay conditions : Differences in cell lines (e.g., LNCaP vs. PC3) or receptor subtypes (α7 vs. α4β2) .
- Structural modifications : Substituents like pyridazinyl vs. pyridinyl groups alter binding kinetics .
- Data normalization : Use internal controls (e.g., epibatidine as a reference ligand) to standardize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
